An In-depth Technical Guide to Sodium 4-Methyl-2-Oxopentanoate (CAS 4502-00-5)
An In-depth Technical Guide to Sodium 4-Methyl-2-Oxopentanoate (CAS 4502-00-5)
Introduction: Beyond a Simple Metabolite
Sodium 4-methyl-2-oxopentanoate, the sodium salt of α-ketoisocaproic acid (KIC), is a pivotal intermediate in the metabolism of the essential branched-chain amino acid, leucine.[1] While historically viewed as a transient molecule in a catabolic pathway, contemporary research has illuminated its multifaceted roles as a potent signaling molecule and a versatile tool in both clinical nutrition and metabolic research. This guide provides an in-depth exploration of its chemical properties, biological significance, and practical applications for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, from regulating protein synthesis to its use in managing chronic kidney disease, and provide validated experimental protocols for its study.
Section 1: Core Physicochemical and Spectroscopic Properties
A foundational understanding of a compound begins with its physical and chemical identity. Sodium 4-methyl-2-oxopentanoate is a white, crystalline powder, noted for its high solubility in water and solubility in ethanol.[2] This high aqueous solubility is a key practical advantage for its use in cell culture media and as a nutritional supplement.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 4502-00-5 | [2][3] |
| Molecular Formula | C₆H₉NaO₃ | [3] |
| Molecular Weight | 152.12 g/mol | [3] |
| Appearance | White to off-white powder/solid | [2][4] |
| Melting Point | 275-280 °C (with decomposition) | [4] |
| Solubility | Soluble in water | [2] |
| InChI Key | IXFAZKRLPPMQEO-UHFFFAOYSA-M | [2][3] |
| SMILES | CC(C)CC(=O)C(=O)[O-].[Na+] | [3] |
| Synonyms | Sodium α-ketoisocaproate, Sodium ketoisocaproate, Ketoleucine sodium salt | [2][5] |
Spectroscopic Data Summary
While raw spectral data is often proprietary, standard spectroscopic analyses have been performed. Researchers requiring detailed spectra for compound verification should consult the following databases.
Table 2: Spectroscopic Data Availability
| Technique | Description | Source / Database |
| ¹H NMR | Proton Nuclear Magnetic Resonance data available. | SpectraBase (via PubChem)[2] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data available. | SpectraBase (via PubChem)[2] |
| FT-IR | Fourier-Transform Infrared spectrum available (KBr wafer). | SpectraBase (via PubChem)[2] |
A typical FT-IR spectrum for a sodium carboxylate salt would exhibit a characteristic strong, asymmetric COO⁻ stretching vibration around 1550-1610 cm⁻¹ and a symmetric counterpart near 1400 cm⁻¹.[6]
Section 2: Biological Significance and Mechanisms of Action
The utility of sodium 4-methyl-2-oxopentanoate in research and drug development stems from its integral role in cellular metabolism and signaling. It is not merely a breakdown product but an active participant in metabolic regulation.
The Leucine-KIC Axis and Protein Synthesis
The primary metabolic fate of KIC is its reversible transamination back to leucine, a reaction catalyzed by branched-chain aminotransferases (BCATs).[1] Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[7] The causality is clear: by providing a direct precursor to leucine, KIC can sustain or enhance the leucine pool available for mTORC1 activation, thereby promoting muscle protein synthesis and attenuating muscle atrophy.[8] This makes it a compound of significant interest in sarcopenia, cachexia, and sports nutrition.
The mTORC1 Signaling Pathway
Amino acid signaling to mTORC1 is a sophisticated process. Unlike growth factors that signal through the PI3K-Akt axis, amino acids, particularly leucine, signal mTORC1's translocation to the lysosomal surface. This is where the activation occurs. The Rag family of small GTPases is essential for this process.[9][10] In the presence of amino acids, Rag GTPases become active and recruit mTORC1 to the lysosome, where its activator, Rheb, resides.[11] By serving as a source of leucine, KIC engages this critical, spatially-regulated signaling cascade.
Caption: KIC's role in the mTORC1 signaling pathway.
Clinical Application in Chronic Kidney Disease (CKD)
In the context of CKD, a key therapeutic goal is to reduce the nitrogenous waste burden on failing kidneys. This is typically achieved with a very-low-protein diet. However, this risks essential amino acid deficiency and malnutrition. Ketoanalogues, with KIC as a primary component, provide an elegant solution. KIC can accept an amino group from other molecules in the body (transamination), forming leucine without contributing to the net nitrogen load.[2] This process simultaneously lowers urea production and replenishes the body's pool of essential amino acids, helping to preserve nutritional status and potentially slowing the progression of renal insufficiency.[12]
Impact on Mitochondrial Bioenergetics
Beyond its anabolic signaling, KIC directly influences mitochondrial function. Studies have shown that at high concentrations, KIC can act as a metabolic inhibitor and an uncoupler of oxidative phosphorylation. It has been observed to inhibit the activity of α-ketoglutarate dehydrogenase, a key enzyme in the TCA cycle. This disruption of mitochondrial energy homeostasis is particularly relevant in the pathophysiology of metabolic disorders like Maple Syrup Urine Disease (MSUD), where KIC accumulates to toxic levels.[13]
Section 3: Experimental Protocols and Methodologies
The following protocols are provided as validated starting points for researchers. As a self-validating system, each protocol includes causality-driven steps and checkpoints.
Protocol: Analysis of α-Keto Acids in Cell Extracts by HPLC with Fluorescence Detection
This protocol is adapted from methodologies for quantifying α-keto acids in biological samples, leveraging the high sensitivity of fluorescence detection after derivatization.[14][15]
Rationale: Direct detection of non-chromophoric α-keto acids is difficult. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) creates a highly fluorescent quinoxalinone derivative, enabling sensitive quantification.
Methodology:
-
Sample Preparation (Cell Extracts): a. Culture cells (e.g., K562, C2C12) to desired confluency. b. Aspirate culture medium and wash cells twice with ice-cold PBS. c. Harvest 1-5 x 10⁶ cells by scraping into a pre-chilled microcentrifuge tube. d. Add 500 µL of ice-cold 80% methanol to quench metabolism and extract metabolites. e. Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 40 µL of ultrapure water for derivatization.
-
Derivatization: a. Prepare the DMB derivatization reagent: Dissolve 1.6 mg DMB·2HCl, 4.9 mg sodium sulfite, and 70 µL 2-mercaptoethanol in a solution of 58 µL concentrated HCl in 0.87 mL of H₂O.[15] This reagent should be prepared fresh. b. To the 40 µL reconstituted sample (or standard), add 40 µL of the DMB reagent in a sealed tube. c. Heat the mixture at 85°C for 45 minutes in a heating block. d. Cool on ice for 5 minutes. e. Critical Step: To ensure reproducible chromatography, especially for early-eluting peaks, dilute the reaction mixture five-fold with 160 µL of 65 mM NaOH aqueous solution.[15] This neutralizes the acidic reaction mixture. f. Transfer the final solution to an HPLC vial.
-
HPLC-Fluorescence Analysis: a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: Inertsil ODS-4V column (250 × 3.0 mm, 5.0 μm) or equivalent C18 column.[15] c. Mobile Phase A: 30% Methanol / 70% Water (v/v). d. Mobile Phase B: 100% Methanol. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Injection Volume: 25 µL. h. Fluorescence Detection: Excitation: 367 nm, Emission: 446 nm.[15] i. Gradient Elution:
- 0-10 min: 0% B
- 10-20 min: 0% to 50% B (linear gradient)
- 20-50 min: 50% B (isocratic hold)
Caption: Workflow for HPLC analysis of KIC.
Protocol: Assessment of KIC's Effect on Myogenesis in C2C12 Cells
This protocol allows for the investigation of KIC's pro-myogenic effects, based on established C2C12 differentiation models.[8][16]
Rationale: C2C12 myoblasts can be induced to differentiate and fuse into multinucleated myotubes. The effect of KIC on this process can be quantified by measuring the expression of myogenic markers like Myogenin (MyoG) and Myosin Heavy Chain (MHC).
Methodology:
-
Cell Culture and Seeding: a. Culture C2C12 myoblasts in Growth Medium (GM): High-glucose DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. b. Seed cells in a 12-well plate at a density that will reach ~90% confluency within 48 hours.
-
Induction of Differentiation: a. When cells reach ~90% confluency, aspirate the GM. b. Wash once with PBS. c. Switch to Differentiation Medium (DM): High-glucose DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin. d. Prepare two sets of DM: a control DM and a treatment DM containing 1 mM Sodium 4-methyl-2-oxopentanoate .[8]
-
Treatment and Incubation: a. Add the respective media to the cells. b. Culture the cells for 5 days, replacing the media with fresh control or treatment DM every 48 hours.
-
Endpoint Analysis (Day 5): a. Morphological Analysis: Observe myotube formation (elongated, multinucleated cells) under a microscope. b. Quantitative PCR (qPCR): i. Lyse cells and extract total RNA using a standard kit. ii. Synthesize cDNA. iii. Perform qPCR for myogenic markers (e.g., MyoG, Myh1) and a housekeeping gene (e.g., Gapdh). Analyze relative expression using the ΔΔCt method. c. Immunofluorescence: i. Fix cells with 4% paraformaldehyde. ii. Permeabilize with 0.25% Triton X-100. iii. Block with 5% BSA. iv. Incubate with a primary antibody against Myosin Heavy Chain (MHC). v. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). vi. Image using a fluorescence microscope and quantify the differentiation index (percentage of nuclei within MHC-positive myotubes).
Protocol Workflow: ¹³C Metabolic Flux Analysis (MFA) using Labeled KIC
Isotopically labeled KIC is a powerful tool to trace the metabolic fate of the leucine carbon skeleton.[17][18] This workflow provides a general framework for a steady-state ¹³C-MFA experiment.
Rationale: By supplying ¹³C-labeled KIC and measuring the incorporation of ¹³C into downstream metabolites (like protein-bound amino acids or TCA cycle intermediates), the rates (fluxes) of the metabolic pathways involved can be computationally determined.[1]
Workflow Steps:
-
Experimental Design: a. Define the metabolic network model of interest. b. Choose an appropriate ¹³C-labeled KIC tracer (e.g., [1-¹³C]KIC, [U-¹³C₆]KIC) based on the pathways you aim to resolve.[4][17]
-
Cell Culture and Labeling: a. Culture cells in a defined medium. b. Switch to an identical medium but with the unlabeled leucine/KIC replaced by the ¹³C-labeled KIC tracer. c. Culture for a sufficient duration (typically >24 hours for mammalian cells) to achieve isotopic steady state. This must be validated by performing a time-course experiment.[19]
-
Metabolite Quenching and Extraction: a. Rapidly aspirate the labeling medium. b. Immediately quench metabolic activity by washing with an ice-cold quenching solution (e.g., cold PBS or saline). c. Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Sample Analysis (GC-MS or LC-MS/MS): a. For analysis of proteinogenic amino acids, hydrolyze the protein pellet from the extraction step. b. Derivatize the amino acids (e.g., with TBDMS) for GC-MS analysis. c. Analyze the mass isotopomer distributions (MIDs) of the target metabolites.
-
Computational Flux Estimation: a. Input the known substrate uptake/secretion rates and the measured MIDs into an MFA software suite (e.g., INCA, Metran).[19] b. The software uses an iterative algorithm to find the set of intracellular fluxes that best reproduces the experimental labeling data. c. Perform statistical analysis to determine the confidence intervals for the calculated fluxes.
Section 4: Safety and Handling
Sodium 4-methyl-2-oxopentanoate is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[2] However, it can cause serious eye irritation.[2] It is a combustible solid, and dusts may form an explosive mixture with air.[2]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid generating dust. Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from heat and light.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
Conclusion
Sodium 4-methyl-2-oxopentanoate has transitioned from a simple metabolic intermediate to a compound of significant interest for researchers in fields ranging from muscle physiology to nephrology. Its ability to modulate mTORC1 signaling, serve as a nitrogen-free source of an essential amino acid, and influence mitochondrial function provides a rich area for further investigation. The methodologies and data presented in this guide offer a robust framework for scientists and drug development professionals to harness the potential of this versatile molecule in their research endeavors.
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